N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a synthetic compound with notable research applications. Its molecular formula is , and it has a molecular weight of approximately 405.9 g/mol. The compound is characterized by a high purity level, typically around 95%. It is classified under the category of amides, specifically as a derivative of phenyl and piperidine compounds, which are often explored for their pharmacological properties.
The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide involves multiple steps typical in organic chemistry, including:
Technical details regarding specific reaction conditions (temperature, solvent systems) and catalysts used in the synthesis are often proprietary or vary based on laboratory protocols.
The structure of N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can be described as follows:
CC(C(=O)N(C1CCCCC1)C(=O)N(C2=C(C=C(C=C2Cl)OC)C=C)C)C
This structure indicates a complex arrangement involving a chloro-substituted methoxyphenyl group and a cyclopentylpiperidine group, contributing to its potential biological activity.
N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can participate in various chemical reactions:
Technical details about reaction conditions and yields are typically documented in laboratory records or research publications.
The mechanism of action for N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is not fully elucidated in available literature but may involve:
Data from pharmacological studies would provide further insights into its specific mechanisms.
The physical and chemical properties of N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide include:
Relevant data from studies would provide detailed insights into these properties.
N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide has potential applications in scientific research:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: